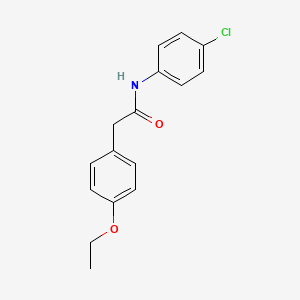

N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide

Description

Significance of Acetamide (B32628) Derivatives in Drug Discovery

Acetamide derivatives are prominent scaffolds in medicinal chemistry, recognized for their diverse biological activities. nih.gov The acetamide framework, characterized by the CH3CONH2 formula, serves as a versatile building block in the design of new pharmaceutical compounds. nih.gov These derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, anticonvulsant, and antimicrobial properties. nih.govresearchgate.net

The significance of the acetamide moiety is highlighted by its presence in widely used drugs, such as paracetamol, which is a well-known analgesic and antipyretic agent. nih.govresearchgate.net Researchers have extensively modified the basic acetamide structure to synthesize new compounds with enhanced biological activities. For instance, N-substituted acetamides have been investigated for their potential to inhibit enzymes associated with various diseases, from cancer to bacterial infections. patsnap.com

The versatility of the acetamide scaffold allows for the introduction of various substituents, leading to a broad range of physicochemical and pharmacological properties. nih.gov This adaptability makes acetamide derivatives a valuable tool in drug discovery, enabling the development of compounds with tailored therapeutic profiles.

Overview of Biologically Active Chlorophenyl and Ethoxyphenyl Containing Scaffolds

The biological activity of N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide is likely influenced by the presence of the chlorophenyl and ethoxyphenyl moieties. Both of these structural motifs are found in a variety of biologically active compounds.

The ethoxyphenyl group is another important pharmacophore. The ethoxy substituent can affect the molecule's solubility and ability to cross biological membranes. Phenacetin (B1679774), or N-(4-ethoxyphenyl)acetamide, is a historical example of a drug containing this moiety, formerly used for its analgesic and antipyretic properties. canada.canih.gov The presence of the ethoxyphenyl group has been explored in the design of various therapeutic agents, including those with potential applications in treating inflammation and pain.

The combination of these two scaffolds within the this compound structure suggests a potential for a unique pharmacological profile, warranting further investigation into its biological activities.

Research Trajectory of this compound and Related Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectory can be inferred from studies on its related analogs. The general approach in this area of medicinal chemistry involves the synthesis of a series of related compounds followed by their biological evaluation to establish structure-activity relationships (SAR).

The synthesis of such acetamide derivatives typically involves the reaction of a substituted aniline (B41778) with a substituted acetyl chloride or carboxylic acid. For instance, the synthesis of related N-phenylacetamide derivatives has been reported, often involving the coupling of a phenylacetic acid derivative with an aniline in the presence of a coupling agent.

The biological evaluation of these analogs has spanned various therapeutic areas. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against several cancer cell lines. nih.gov The results of such studies are often presented in tabular format to compare the efficacy of different derivatives.

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substituent on N-phenyl ring | Cell Line | IC50 (µM) |

| 2b | m-nitro | PC3 (prostate carcinoma) | 52 |

| 2c | p-nitro | PC3 (prostate carcinoma) | 80 |

| 2c | p-nitro | MCF-7 (breast cancer) | 100 |

| Imatinib (Reference) | - | PC3 (prostate carcinoma) | 40 |

| Imatinib (Reference) | - | MCF-7 (breast cancer) | 98 |

Data sourced from Aliabadi et al. (2013) nih.gov

This data indicates that the position and nature of the substituent on the N-phenyl ring can significantly influence the anticancer activity of the compound. nih.gov

Furthermore, research into related acetamide derivatives has explored their potential as anti-inflammatory agents. The structural similarity of this compound to known anti-inflammatory compounds suggests that it and its analogs could be investigated for similar activities. The general research trajectory for a compound like this compound would likely involve its synthesis, followed by a broad screening for various biological activities, with a particular focus on anticancer and anti-inflammatory properties, guided by the known activities of its constituent scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-2-20-15-9-3-12(4-10-15)11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHIZIRZXOCCII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 4 Chlorophenyl 2 4 Ethoxyphenyl Acetamide and Its Derivatives

General Synthetic Pathways to Acetamide (B32628) Frameworks

The formation of the acetamide linkage is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently. The most common approaches involve the reaction of a carboxylic acid or its derivative with an amine.

One of the most traditional and widely used methods is the reaction of an acyl chloride with an amine. This reaction is typically rapid and high-yielding. The acyl chloride, being highly reactive, readily undergoes nucleophilic attack by the amine to form the corresponding amide.

Another prevalent method is the direct coupling of a carboxylic acid with an amine using a coupling agent . Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

The use of acid anhydrides also provides a viable route to acetamides. The reaction of an acid anhydride (B1165640) with an amine proceeds similarly to that of acyl chlorides, though generally with a lower reactivity.

More contemporary methods include the use of boron-based reagents to promote the direct amidation of carboxylic acids and amines under mild conditions. Additionally, advancements in catalysis have led to the development of photoredox-catalyzed methods for amide bond formation, offering a greener alternative to traditional approaches.

Specific Synthesis Protocols for N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide

A direct and efficient method for the synthesis of this compound involves the reaction of 2-(4-ethoxyphenyl)acetyl chloride with 4-chloroaniline (B138754). This reaction is a classic example of nucleophilic acyl substitution.

The first step in this synthesis is the preparation of the acyl chloride, 2-(4-ethoxyphenyl)acetyl chloride. This can be achieved by reacting 2-(4-ethoxyphenyl)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction converts the carboxylic acid into the more reactive acyl chloride.

In the subsequent step, the prepared 2-(4-ethoxyphenyl)acetyl chloride is reacted with 4-chloroaniline. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond, yielding this compound. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is formed as a byproduct.

Synthesis of Key Analogs and Precursors with Related Substructures

The synthesis of this compound relies on the availability of its key precursors: 2-(4-ethoxyphenyl)acetic acid and 4-chloroaniline.

Synthesis of 2-(4-ethoxyphenyl)acetic acid: A common route to this precursor involves the Williamson ether synthesis. 4-Hydroxyphenylacetic acid is treated with a base, such as sodium hydroxide, to form the corresponding phenoxide. This phenoxide is then reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate, to yield 2-(4-ethoxyphenyl)acetic acid.

Synthesis of 4-chloroaniline: This precursor is typically synthesized via the reduction of 4-chloronitrobenzene. The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.

The synthesis of analogs of this compound can be achieved by employing substituted variations of the starting materials. For instance, using different substituted anilines in place of 4-chloroaniline would result in a library of N-aryl-2-(4-ethoxyphenyl)acetamides with varying substitution patterns on the N-phenyl ring. Similarly, utilizing other substituted phenoxyacetic acids would allow for modifications to the other aromatic ring of the molecule.

Analytical and Spectroscopic Characterization Techniques

The structural elucidation and confirmation of this compound and its derivatives are accomplished through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of organic compounds.

¹H NMR Spectroscopy: For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons in different chemical environments.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (ethoxy) | ~1.4 | Triplet | 3H |

| -OCH₂- (ethoxy) | ~4.0 | Quartet | 2H |

| -CH₂- (acetamide) | ~3.6 | Singlet | 2H |

| Aromatic protons (ethoxyphenyl ring) | ~6.8-7.2 | Two doublets (AA'BB' system) | 4H |

| Aromatic protons (chlorophenyl ring) | ~7.2-7.5 | Two doublets (AA'BB' system) | 4H |

| -NH- (amide) | ~8.0-9.0 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethoxy) | ~15 |

| -OCH₂- (ethoxy) | ~63 |

| -CH₂- (acetamide) | ~45 |

| Aromatic carbons (ethoxyphenyl ring) | ~115-130 and ~158 (C-O) |

| Aromatic carbons (chlorophenyl ring) | ~120-135 and ~130 (C-Cl) |

| -C=O (amide) | ~168-172 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. Key characteristic absorption bands expected for this compound are:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H stretch (amide) | 3250-3350 | Stretching |

| C-H stretch (aromatic) | 3000-3100 | Stretching |

| C-H stretch (aliphatic) | 2850-3000 | Stretching |

| C=O stretch (amide I band) | 1650-1680 | Stretching |

| N-H bend (amide II band) | 1510-1570 | Bending |

| C-O stretch (ether) | 1230-1270 (asymmetric) and 1020-1050 (symmetric) | Stretching |

| C-Cl stretch | 1000-1100 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would likely involve cleavage of the amide bond and the ether linkage, providing further structural information.

X-ray Crystallography and Hirshfeld Surface Analysis for Structural Elucidation

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. This technique, coupled with Hirshfeld surface analysis, offers profound insights into the intermolecular interactions that govern the supramolecular architecture of crystalline solids. While a specific crystallographic study for this compound was not identified in the surveyed literature, extensive research on its close derivatives provides a comprehensive understanding of the structural properties and packing motifs characteristic of this class of compounds.

The structural elucidation of these derivatives reveals key conformational features and non-covalent interactions that are crucial for understanding their solid-state behavior. Analysis of compounds sharing the N-(4-chlorophenyl)acetamide core or the alkoxyphenylacetamide moiety allows for a detailed discussion of their molecular geometry and the forces driving their crystal packing.

Crystallographic Data of N-(4-chlorophenyl)acetamide Derivatives

The crystal structures of several N-(4-chlorophenyl)acetamide derivatives have been determined, showcasing common packing patterns often dictated by hydrogen bonds and other weak interactions. For instance, the derivative N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide crystallizes in the monoclinic space group P2₁/n. researchgate.net The presence of the acetamide linkage provides hydrogen bond donor (N-H) and acceptor (C=O) sites, which are fundamental to the formation of robust supramolecular synthons.

A summary of crystallographic data for representative derivatives is presented below.

Interactive Table 1: Crystallographic Data for Selected Acetamide Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | C₁₄H₁₀Cl₃NO | Monoclinic | P2₁/n | 13.7865(2) | 13.0725(2) | 15.9606(2) | 100.7371(14) |

| N-(2-methoxyphenyl)acetamide | C₉H₁₁NO₂ | Orthorhombic | Pbca | 9.5115(7) | 18.7385(19) | 10.0216(8) | 90 |

| N-(4-ethoxyphenyl)acetamide (Phenacetin) | C₁₀H₁₃NO₂ | Monoclinic | P2₁/c | 13.2432(3) | 9.5856(3) | 7.4783(2) | 103.345(2) |

Data sourced from references researchgate.net, researchgate.net.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. The two-dimensional fingerprint plots derived from this analysis provide a quantitative breakdown of the different types of atomic contacts.

For acetamide derivatives, Hirshfeld analysis consistently highlights the importance of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts in stabilizing the crystal packing. In the case of N-(2-methoxyphenyl)acetamide, the most significant contributions to the crystal packing are from H⋯H (53.9%), C⋯H/H⋯C (21.4%), and O⋯H/H⋯O (21.4%) interactions. researchgate.net The O⋯H/H⋯O contacts correspond to the crucial N—H⋯O hydrogen bonds that form the primary supramolecular synthons.

The percentage contributions of various intermolecular contacts for related structures are summarized in the table below.

Interactive Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Derivatives

| Compound Name | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Cl···H/H···Cl (%) | N···H/H···N (%) | Reference |

| N-(2-methoxyphenyl)acetamide | 53.9 | 21.4 | 21.4 | - | 1.7 | researchgate.net |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | 48.7 | 22.2 | 8.2 | 8.8 | 5.1 | nih.gov |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | - | Yes | Yes | - | - | researchgate.net |

Note: "Yes" indicates the presence of the interaction as a dominant contact, though specific percentages may vary in presentation.

Pre Clinical Pharmacological Investigations of N 4 Chlorophenyl 2 4 Ethoxyphenyl Acetamide and Its Analogs

In Vitro Biological Activity Evaluation

The in vitro assessment of new chemical entities is a crucial first step in the drug discovery process, providing insights into their potential therapeutic applications. For N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide and its structural relatives, these studies have spanned a range of biological activities.

The antimicrobial landscape of phenoxyacetamide derivatives is varied. While some studies on specific series of these compounds, such as N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides, reported a lack of antibacterial and antifungal activity at the tested concentrations, other research has highlighted the potential of this chemical scaffold against various pathogens. nih.gov

For instance, a study on a series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties revealed promising in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and X.oryzae pv. oryzicola. mdpi.com One of the most potent compounds in this series was N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), which exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM, superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com Another analog, N-(4-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide (A4), also demonstrated significant antibacterial effects. mdpi.com

Furthermore, research into acetamide (B32628) derivatives has shown that substitutions on the phenyl ring can significantly influence antimicrobial action. A study on acetamide compounds revealed that derivatives such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide displayed good activity against gram-positive bacteria. nih.gov These findings suggest that the presence of a chlorophenyl group in the target compound could contribute to its antimicrobial profile.

| Compound Class | Specific Analog Example | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| N-phenylacetamide-thiazole derivatives | N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | EC50 of 156.7 µM against Xanthomonas oryzae pv. oryzae | mdpi.com |

| N-phenylacetamide-thiazole derivatives | N-(4-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide | Significant antibacterial activity | mdpi.com |

| Phenoxyacetamide derivatives | N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides | Devoid of antibacterial and antifungal activity at tested concentrations | nih.gov |

The acetamide and phenoxyacetamide frameworks are well-represented in the literature on anticancer research. A significant body of evidence suggests that these derivatives possess potent cytotoxic and pro-apoptotic activities against a variety of cancer cell lines.

One study on novel semi-synthetic phenoxyacetamide derivatives found that they exhibited significant cytotoxic efficacy against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.comnih.gov Specifically, one of the compounds showed a potent effect on the HepG2 cell line with an IC50 of 1.43 μM and had a lower cytotoxic effect on normal liver cells, suggesting a degree of selectivity. mdpi.comnih.gov

In a different study, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer activity. researchgate.net The findings revealed that compounds with halogens on the aromatic ring favored anticancer activity. researchgate.net Notably, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant anticancer effects. researchgate.net

Furthermore, research on synthetic phenylacetamide derivatives has demonstrated their ability to induce cytotoxic and pro-apoptotic effects in cancer cells. tbzmed.ac.ir One particular derivative with a meta-chloro substitution on the phenyl ring showed the highest cytotoxic effect against PC12 cells, with an IC50 value superior to the standard drug doxorubicin. tbzmed.ac.ir These consistent findings across multiple studies on structurally similar compounds strongly suggest that this compound is a promising candidate for anticancer and cytotoxic activity.

| Compound Class | Specific Analog Example | Cancer Cell Line | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| Phenoxyacetamide derivative | Compound I | HepG2 (Liver Cancer) | 1.43 µM | mdpi.comnih.gov |

| 2-(substituted phenoxy)acetamide derivative | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer), SK-N-SH (Neuroblastoma) | Exhibited significant anticancer activity | researchgate.net |

| Phenylacetamide derivative | Compound with meta-chloro substitution | PC12 (Pheochromocytoma) | Superior to doxorubicin | tbzmed.ac.ir |

The anti-inflammatory potential of acetamide derivatives has been a subject of considerable investigation. The structural features of this compound align with those of other compounds in its class that have demonstrated significant anti-inflammatory effects in vitro.

A study focusing on newly synthesized acetamide derivatives reported on their potential anti-inflammatory activity by measuring the reduction of nitric oxide (NO) and reactive oxygen species (ROS) production in stimulated macrophages. nih.govmdpi.comresearchgate.net For example, in LPS-stimulated J774.A1 macrophages, certain acetamide derivatives significantly reduced NO production. nih.govmdpi.comresearchgate.net

Research on 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs has shown that the presence of halogens on the aromatic ring enhances anti-inflammatory activity. nih.gov This is particularly relevant for the target compound, which contains a chlorophenyl group. The study also highlighted a derivative with a nitro group that displayed healthy anti-inflammatory and analgesic activities. nih.gov

The mechanism of anti-inflammatory action for some acetamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. A review on new acetamide derivatives of COX-II inhibitors discusses various scaffolds, including those with imidazole, pyrazole, triazole, and oxadiazole acetamide groups, that exhibit potent anti-inflammatory efficacy. archivepp.com The acetamide moiety itself is considered important for the interaction with the active site of the COX-II enzyme. archivepp.com

Beyond the more commonly studied antimicrobial, anticancer, and anti-inflammatory activities, the phenoxyacetamide scaffold has been explored for other pharmacological targets, including enzyme inhibition and receptor binding.

One study demonstrated that N-(4-hydroxyphenyl)acetamide (paracetamol), a related compound, inhibits the catalytic activity of horseradish peroxidase, which serves as a model for thyroid peroxidase. rsc.org This suggests that compounds in this class have the potential to interact with and modulate the activity of various enzymes.

In Vivo Pharmacological Activity Evaluation (Animal Models)

In vivo studies in animal models are essential for confirming the therapeutic potential observed in in vitro assays and for understanding the systemic effects of a compound.

The analgesic and antipyretic properties of acetamide derivatives are well-established, with the most famous example being paracetamol (N-(4-hydroxyphenyl)acetamide). The close structural similarity of this compound to phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), a historical analgesic and antipyretic drug, strongly suggests that it would possess similar activities. digitellinc.com

Phenacetin was widely used for its ability to relieve pain and reduce fever. digitellinc.com Its analgesic effects are believed to stem from a combination of peripheral and central actions. nih.govresearchgate.net In animal models, phenacetin has been shown to be active in various pain assays, including the acetic acid writhing and carrageenan hyperalgesic tests. nih.gov Studies have indicated that the analgesia produced by phenacetin has two components: one dependent on and one independent of anti-inflammatory activity. nih.gov

The antipyretic effect of phenacetin is attributed to its action on the brain, leading to a decrease in the temperature set point. researchgate.netresearchgate.net In rodent models, both phenacetin and its metabolite, acetaminophen, have demonstrated effective antipyretic activity. nih.gov Given that the core structure of N-(4-ethoxyphenyl)acetamide is responsible for these effects, it is highly probable that this compound would exhibit a similar profile of analgesic and antipyretic activity in animal models.

| Compound | Animal Model/Assay | Observed Effect | Reference |

|---|---|---|---|

| Phenacetin | Acetic acid writhing test | Analgesic activity | nih.gov |

| Phenacetin | Carrageenan hyperalgesic assay | Analgesic activity | nih.gov |

| Phenacetin | Trypsin and kaolin (B608303) hyperalgesic assays | Analgesic activity independent of anti-inflammatory action | nih.gov |

| Phenacetin | Yeast-induced pyrexia | Antipyretic activity | researchgate.net |

Anticonvulsant and Antidepressant Studies

The therapeutic potential of N-phenylacetamide derivatives has been a subject of significant interest in neuropharmacology, with numerous studies exploring their efficacy in managing convulsions and depressive disorders. Research into the anticonvulsant properties of this class of compounds has revealed promising activity in various preclinical models, suggesting a potential role in the treatment of epilepsy. Similarly, structural analogs have been investigated for their antidepressant effects, showing potential to modulate key pathways involved in mood regulation.

Anticonvulsant Investigations

Preclinical evaluations of N-phenylacetamide analogs have demonstrated notable anticonvulsant effects in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are widely used to identify compounds with the potential to manage generalized tonic-clonic and myoclonic seizures, respectively.

In a study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds exhibited significant protection in the MES seizure test. The anticonvulsant activity was found to be closely associated with the nature of the substituent on the anilide moiety. For instance, derivatives with a 3-(trifluoromethyl)anilide group showed considerable protection. In contrast, many of the 3-chloroanilide analogs were found to be inactive, with the exception of N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide and N-(3-chlorophenyl)-2-morpholino-acetamide, which demonstrated protection in the MES test. nih.gov

Another series of isatin-based derivatives, which incorporate a phenylacetamide-like scaffold, also displayed remarkable protective activity in both MES and PTZ induced seizure models in mice. nih.gov Specifically, methoxylated derivatives showed significant anti-seizure activity in the MES model. nih.gov Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated, with some compounds showing weak to moderate anticonvulsant activity in the MES and 6 Hz tests. nih.gov

The following table summarizes the anticonvulsant activity of selected N-phenylacetamide analogs:

| Compound/Analog Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES test (mice/rats) | 3-(Trifluoromethyl)anilide derivatives showed the highest activity. | nih.gov |

| Isatin-based derivatives | MES and PTZ tests (mice) | Methoxylated derivatives showed significant activity in the MES model. | nih.gov |

| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES and 6 Hz tests (mice) | Weak to moderate activity observed. | nih.gov |

Antidepressant Investigations

The structural framework of phenylacetamide has also been explored for its potential antidepressant properties. A study on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which are analogs of N-phenylacetamides, revealed moderate to good antidepressant activity in preclinical models. jchemlett.com The antidepressant potential of these compounds was evaluated using the tail suspension test (TST) and the forced swim test (FST), two widely accepted behavioral despair models in rodents.

The investigation found that the majority of the synthesized compounds displayed significant antidepressant activity. jchemlett.com The potency of the compounds was dose-dependent, with a 30 mg/kg dose being identified as optimal for many of the active derivatives. jchemlett.com Interestingly, increasing the dose to 60 mg/kg did not lead to a further increase in activity and, in some cases, resulted in a decrease. jchemlett.com One of the most potent compounds in this series demonstrated better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. jchemlett.com

The following table presents the findings from the antidepressant studies of N-phenylacetamide analogs:

| Compound/Analog Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Tail Suspension Test (TST) and Forced Swim Test (FST) | Moderate to good antidepressant activity observed, with one compound showing higher potency than standard drugs. | jchemlett.com |

Other Relevant Animal Studies (e.g., Antidiabetic, Cardiotonic)

Beyond the central nervous system, the pharmacological versatility of structures related to N-phenylacetamides has been explored in other therapeutic areas, including metabolic and cardiovascular diseases. While specific studies on the antidiabetic and cardiotonic effects of this compound are not extensively documented, research on related chemical scaffolds provides insights into the potential activities of this class of compounds.

Antidiabetic Studies

The potential for acetamide derivatives to influence glucose metabolism has been an area of investigation. For instance, a study on a potent synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govjchemlett.comthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), demonstrated significant antidiabetic activity. nih.gov This compound was evaluated for its ability to inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose absorption. The compound FA2 showed inhibitory activity against both enzymes and, in alloxan-induced diabetic mice, it produced better results in improving biochemical markers like fasting glucose, cholesterol, and triglyceride levels compared to the standard drug acarbose. nih.gov

While not direct analogs, these findings suggest that the acetamide moiety can be a key pharmacophore in the design of novel antidiabetic agents. The mechanism of action for such compounds may involve the modulation of key enzymes in carbohydrate metabolism.

Cardiotonic Studies

The investigation of N-phenylacetamide analogs for cardiotonic activity is less common. However, research into structurally distinct compounds with potential positive inotropic effects provides a broader context. For example, a study on substituted 3-cyano-2(1H)-pyridinethiones, synthesized from precursors including 4-ethoxy- and 4-morpholino-3-butene-2-ones and cyano-thioacetamide, identified compounds with remarkable positive inotropic and vasodilator activity. nih.gov Although these compounds are not direct analogs of this compound, this research highlights the potential for novel synthetic molecules to exhibit beneficial cardiovascular effects.

The following table summarizes findings from other relevant animal studies on related structures:

| Pharmacological Activity | Compound/Analog Series | Key Findings | Reference |

|---|---|---|---|

| Antidiabetic | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govjchemlett.comthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) | Inhibited α-glucosidase and α-amylase; improved biochemical markers in diabetic mice. | nih.gov |

| Cardiotonic | Substituted 3-cyano-2(1H)-pyridinethiones | Demonstrated positive inotropic and vasodilator activity. | nih.gov |

Mechanistic Elucidation and Molecular Interactions

Identification of Putative Molecular Targets and Pathways

Research into analogous acetamide (B32628) derivatives suggests that N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide may engage several molecular targets, primarily implicated in inflammation and cell proliferation pathways. The structural characteristics of phenoxyacetamide derivatives make them candidates for inhibiting key enzymes that regulate these processes. researchgate.netgalaxypub.co

Potential molecular targets identified from studies on related compounds include:

Cyclooxygenase (COX) enzymes : Particularly COX-2, which is a key mediator of inflammation and pain. researchgate.net

Receptor Tyrosine Kinases (RTKs) : Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell growth and angiogenesis. researchgate.net

Serine/Threonine Kinases : Including Aurora Kinase B (AURKB), an enzyme that plays a vital role in cell cycle regulation and is a target for cancer therapy. nih.gov

The engagement of these targets would implicate the compound in the modulation of major signaling pathways critical for cell survival, proliferation, and inflammatory responses. researchgate.net

Table 1: Putative Molecular Targets for this compound Based on Analogous Compounds

| Target Class | Specific Target | Associated Pathway | Potential Effect |

|---|---|---|---|

| Oxidoreductases | Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Anti-inflammatory, Analgesic |

| Receptor Tyrosine Kinases | EGFR, VEGFR-2 | PI3K/Akt/mTOR, MAPK/ERK | Anticancer, Anti-angiogenic |

| Serine/Threonine Kinases | Aurora Kinase B (AURKB) | Cell Cycle Regulation | Anticancer |

Modulation of Cellular and Biochemical Processes

The interaction of this compound with its molecular targets is expected to translate into the modulation of various cellular and biochemical events. By inhibiting COX enzymes, the compound would interfere with the synthesis of prostaglandins, thereby reducing inflammation and pain. galaxypub.co

In the context of anticancer activity, studies on similar N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have shown the ability to induce cytotoxicity in cancer cell lines. ijcce.ac.ir The mechanisms underlying this effect involve the modulation of fundamental cellular processes. sid.irijcce.ac.ir These processes include:

Induction of Apoptosis : Triggering programmed cell death, a critical mechanism for eliminating cancerous cells. This is often mediated through the activation of key executioner enzymes like caspase 3. ijcce.ac.irsid.ir

Generation of Reactive Oxygen Species (ROS) : Increasing intracellular ROS levels can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells. ijcce.ac.irijcce.ac.ir

Reduction of Mitochondrial Membrane Potential (MMP) : A decline in MMP is an early indicator of apoptosis, signifying mitochondrial dysfunction. sid.irijcce.ac.ir

These findings in structurally related compounds suggest that this compound could similarly influence these vital cellular life and death processes.

Interaction with Key Enzymes (e.g., Kinases, COX-II)

The ability of acetamide derivatives to inhibit key enzymes is a cornerstone of their therapeutic potential. researchgate.net Detailed molecular docking studies on related compounds have provided insights into how these molecules might interact with enzyme active sites.

Interaction with COX-II: Substituted phenoxy acetamide derivatives have been specifically investigated as COX-II inhibitors. galaxypub.co Molecular docking simulations suggest that the functional groups of these compounds form key interactions with amino acid residues within the COX-II active site. The acetamide nitrogen, for instance, can form hydrogen bonds with amino acids such as Serine 353 and Tryptophan 387, which is believed to be strongly linked to the compound's anti-inflammatory effects. galaxypub.co The presence of specific substituents on the phenyl rings plays a crucial role in determining the potency and selectivity of COX-2 inhibition. galaxypub.co

Interaction with Kinases: The acetamide scaffold is also present in potent kinase inhibitors. A novel quinazoline (B50416) derivative containing an acetamide linker, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, was identified as a selective, orally active Aurora Kinase B (AURKB) inhibitor. nih.gov This highlights the versatility of the acetamide structure in targeting the ATP-binding pocket of kinases. Similarly, other studies have used computational methods to identify N-phenyl-2-phenoxyacetamide derivatives as potential inhibitors of EGFR and VEGFR-2, suggesting that this compound could also exhibit inhibitory activity against these cancer-related kinases. researchgate.net

Table 2: Summary of Enzyme Interactions for Acetamide Derivatives

| Enzyme | Type | Role of Acetamide Moiety | Key Interactions (Predicted) |

|---|---|---|---|

| COX-II | Oxidoreductase | Forms hydrogen bonds within the active site | Hydrogen bonding between acetamide nitrogen and residues like Ser353 and Trp387. galaxypub.co |

| Aurora Kinase B | Serine/Threonine Kinase | Serves as a core structural element for inhibitor design | Occupies ATP-binding pocket, forming specific interactions to confer selectivity. nih.gov |

| EGFR/VEGFR-2 | Receptor Tyrosine Kinase | Acts as a scaffold for designing inhibitors | Binds to the kinase domain, interfering with ATP binding and receptor activation. researchgate.net |

Receptor Binding and Signaling Pathway Modulation

By interacting with receptors and enzymes, this compound has the potential to modulate downstream signaling pathways that govern cellular responses. The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by related compounds directly impacts critical signaling cascades. researchgate.net

Modulation of these pathways can lead to:

Inhibition of Cell Proliferation : By blocking signals that promote cell growth and division.

Induction of Apoptosis : By altering the balance of pro- and anti-apoptotic proteins regulated by these pathways.

Suppression of Angiogenesis : By interfering with VEGFR-2 signaling, which is essential for the formation of new blood vessels that supply tumors.

Phytochemicals and synthetic compounds often exert their effects by modulating pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are downstream of many receptor kinases and play central roles in cell fate. researchgate.net Given the predicted interaction of phenoxyacetamide derivatives with RTKs, it is plausible that this compound could influence these same pathways to exert potential anti-proliferative effects. researchgate.net

Structure Activity Relationship Sar Studies of N 4 Chlorophenyl 2 4 Ethoxyphenyl Acetamide Derivatives

Influence of Substituent Variations on Pharmacological Activity

The pharmacological profile of the N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide scaffold is highly sensitive to substituent variations on its aromatic rings. Structure-activity relationship (SAR) studies on related aryl acetamide (B32628) and similar chemical series have established general principles that are applicable to this compound class. The nature, position, and electronic properties of substituents can significantly modulate the biological activity of the molecule.

In many series of bioactive compounds, a preference for electron-withdrawing groups on the aryl tail group has been noted. For instance, studies on certain acetamide derivatives have shown that substitutions, such as the 3,4-dichloro pattern, can act synergistically to improve potency. nih.gov Conversely, in other molecular contexts like benzylideneacetophenones, the presence of electron-donating groups (e.g., methoxy (B1213986), ethoxy) at the para-position of the aromatic rings has been found to enhance anti-inflammatory and antioxidant activities. nih.gov

| Substituent Type | General Effect on Activity | Example Groups |

| Electron-Withdrawing | Often increases potency in certain series (e.g., anticancer) nih.gov | -Cl, -Br, -NO₂ |

| Electron-Donating | Can enhance activity in other series (e.g., anti-inflammatory) nih.gov | -CH₃, -OCH₃, -OC₂H₅ |

| Halogens | Can increase lipophilicity and membrane permeability | -F, -Cl, -Br |

These findings underscore the importance of systematic modification of the lead compound, this compound, to explore its full therapeutic potential and to tailor its activity for specific biological targets.

Role of the N-(4-chlorophenyl) Moiety in Biological Potency

The N-(4-chlorophenyl) moiety is a crucial component that significantly influences the compound's structural and electronic properties, which are determinants of its biological potency. The presence of the chlorine atom at the para-position of the phenyl ring has specific steric and electronic consequences.

Furthermore, the N-(4-chlorophenyl)acetamide fragment is a common building block in the synthesis of various pharmacologically active agents. For example, 2-Chloro-N-(4-chlorophenyl)acetamide serves as a key intermediate in the development of compounds with potential antidepressant activity. nih.gov The structural rigidity and specific electronic nature conferred by the 4-chlorophenyl group are often essential for achieving the desired biological effect.

Significance of the 2-(4-ethoxyphenyl)acetamide Fragment

The 2-(4-ethoxyphenyl)acetamide portion of the molecule is integral to its bioactivity, a fact supported by studies on the well-known analgesic, Phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide). Theoretical investigations on Phenacetin and its derivatives have highlighted the importance of this fragment for its biological action. researchgate.net

Quantum chemical calculations have been used to determine key molecular descriptors for Phenacetin that are relevant to its activity, including its hydrophobicity (LogP) and Polar Surface Area (PSA). researchgate.net The ethoxy group (-OC₂H₅) at the para-position of the phenyl ring is particularly significant. It contributes to the lipophilicity of the molecule, which can be crucial for its ability to cross biological membranes and reach its target site. The oxygen atom in the ethoxy group can also participate in hydrogen bonding, a key interaction in many ligand-receptor binding events.

Derivatives of phenacetin show that modifications to this fragment can drastically alter biological activity. The replacement or alteration of the ethoxy group can change the compound's metabolic stability and pharmacokinetic profile. Therefore, the 2-(4-ethoxyphenyl)acetamide fragment serves as a critical pharmacophore, providing the necessary structural and electronic features for molecular recognition and biological effect. researchgate.net

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of this compound is a primary determinant of its interaction with biological targets. Conformational analysis aims to identify the low-energy, stable conformations that the molecule is likely to adopt, one of which represents the "bioactive conformation"—the specific shape it assumes when binding to its target.

Crystallographic studies of structurally related molecules provide strong evidence for the likely conformation of the core amide structure. In compounds like N-(4-Chloro-phenyl-sulfon-yl)-2,2,2-tri-methyl-acetamide, the amide group adopts a planar geometry with the N-H and C=O bonds in an anti conformation. nih.gov This planarity is a common feature of secondary amides. Furthermore, a significant dihedral angle is often observed between the plane of the amide group and the plane of the N-phenyl ring. nih.gov In N-(4-chlorophenyl)-2,2-dichloro-acetamide, specific bond lengths and angles have been precisely determined, showing how the 4-chloro substitution affects the geometry. znaturforsch.com

Computational methods, such as Density Functional Theory (DFT) calculations, complement experimental data by allowing for the exploration of the molecule's conformational landscape in different environments. mdpi.com These studies can identify the lowest energy conformers and provide insights into the rotational barriers around key single bonds, such as the N-C(aryl) bond and the C-C bond of the acetamide fragment. This theoretical approach, applied to phenacetin derivatives, has been crucial in understanding their structure-activity relationships. researchgate.net By combining experimental crystal structure data with computational modeling, researchers can build a robust model of the bioactive conformation required for the pharmacological activity of this compound and its derivatives.

The following table presents key crystallographic parameters from a related compound, N-(4-chlorophenyl)-2,2-dichloro-acetamide, which informs the likely conformation of the title compound. znaturforsch.com

| Parameter | Description | Value |

| Crystal System | Orthorhombic | - |

| Space Group | Pnma | - |

| C-N Bond Length | Amide C to N distance | ~1.34 Å |

| C=O Bond Length | Carbonyl bond distance | ~1.22 Å |

| N-C(aryl) Bond Length | Amide N to phenyl C distance | ~1.42 Å |

This structural information is vital for rational drug design, enabling the development of new analogues with optimized geometry for enhanced target binding and biological potency.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations with Identified and Predicted Targets

No specific molecular docking studies for N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide have been identified in the public domain. While research exists for structurally related acetamide (B32628) derivatives, which have been docked against various biological targets, this information is not directly applicable to the subject compound and is therefore excluded.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There are no available published studies that specifically report on the quantum chemical calculations, such as Density Functional Theory (DFT), for this compound. Such calculations for similar molecules focus on determining properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and optimized geometry. sciepub.comnih.gov However, without a dedicated study on this compound, specific data on its electronic structure and reactivity from a quantum chemical perspective are not available.

In Silico Prediction of Pharmacological Profiles and Target Fishing (excluding human data)

A comprehensive search did not yield any in silico studies aimed at predicting the pharmacological profile or performing target fishing for this compound. Methodologies for in silico target fishing are well-established, involving both ligand-based and receptor-based approaches to identify potential protein targets for a given small molecule. nih.govresearchgate.net However, the application of these methods to this compound has not been reported in the reviewed literature.

Molecular Dynamics Simulations to Understand Binding Stability

There is no publicly available research that has conducted molecular dynamics (MD) simulations to analyze the binding stability of this compound with any biological target. MD simulations are a powerful tool for understanding the dynamic interactions between a ligand and its receptor over time, providing insights into the stability of the complex. mdpi.comnih.gov Despite the utility of this technique, its specific application to the compound of interest has not been documented in the available scientific literature.

Advanced Derivatives and Future Research Directions

Rational Design and Synthesis of Novel Analogs with Enhanced Efficacy

The rational design of novel analogs is a cornerstone of modern drug discovery, aiming to optimize the pharmacological properties of a lead compound through targeted structural modifications. For the N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide scaffold, this involves a deep understanding of its structure-activity relationships (SAR). The phenoxy-N-arylacetamide framework has been identified as a privileged structure, with derivatives showing a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antidiabetic properties. researchgate.net

The synthesis of new analogs often employs established chemical pathways, which are sometimes adapted to be more efficient and environmentally friendly. For instance, the Leuckarts synthetic pathway has been utilized for creating novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. researchgate.net In other cases, multi-component reactions catalyzed by agents like DABCO have been used to efficiently generate complex structures such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov

Research has shown that specific substitutions on the aryl rings can significantly influence biological activity. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives designed as anticancer agents, compounds featuring a nitro moiety displayed greater cytotoxic effects compared to those with a methoxy (B1213986) group. nih.govnih.gov This highlights the critical role that electronic properties of substituents play in modulating efficacy. Computational tools, including molecular docking and density functional theory, are often used to predict how these modifications will affect the compound's interaction with its biological target, thereby guiding the design process. researchgate.net

| Compound | Structural Modification | Target/Cell Line | Measured Efficacy (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 8a | N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-chlorophenylacetamido)acetamide | Hela (cervical cancer) | 1.3 ± 0.14 µM | ijcce.ac.ir |

| Compound 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52 µM | nih.govnih.gov |

| Compound 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (breast cancer) | 100 µM | nih.gov |

| Compound 4j | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | Kinase AKT2/PKBβ | Low micromolar activity | nih.gov |

Exploration of Multi-target Directed Ligands

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.govnih.gov The development of Multi-Target Directed Ligands (MTDLs) represents a promising strategy to address this complexity by designing a single molecule that can modulate several biological targets simultaneously. nih.govnih.gov

The N-phenylacetamide scaffold is well-suited for the design of MTDLs. By incorporating different pharmacophores into the core structure, researchers can create hybrid molecules with unique, multi-pronged mechanisms of action. A notable example involves the design of novel N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as multi-target antitumor agents. nih.gov In one study, lead optimization led to the development of compound 4l , which demonstrated inhibitory activity against telomerase as well as the JAK1/STAT3/TLR4 signaling pathways. nih.gov This compound not only showed improved telomerase inhibition but also superior cancer cell growth inhibition, highlighting the potential of the MTDL approach. nih.gov

The design of such molecules is a highly rational process, often involving the strategic linkage of known active moieties. This approach has been explored for various conditions, including Alzheimer's disease, where ligands are designed to inhibit both cholinesterases and β-secretase (BACE1), or to combine cholinesterase inhibition with properties like antioxidant activity and metal chelation. nih.govnih.gov

| Compound Class | Primary Scaffold | Biological Targets | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamides | N-phenylacetamide | Telomerase, JAK1, STAT3, TLR4 | Cancer | nih.gov |

| 5-Substituted Indazoles | Indazole | Cholinesterases (AChE, BuChE), BACE1 | Alzheimer's Disease | nih.gov |

| Hybrid Cholinesterase Inhibitors | Various (e.g., Tacrine-based) | AChE, Aβ plaque formation, Voltage-dependent calcium channels | Alzheimer's Disease | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.orgijhespub.org These computational tools offer powerful methods for identifying promising drug candidates, predicting their properties, and planning their synthesis, all before committing significant resources to laboratory work. nih.govnih.gov

For scaffolds like this compound, AI and ML can be applied in several key areas. Deep neural networks and other machine learning models can be trained on large datasets of chemical structures and their associated biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the efficacy of newly designed, virtual analogs, allowing researchers to prioritize the most promising candidates for synthesis.

Furthermore, generative AI models are capable of de novo drug design, creating entirely new molecular structures optimized for specific properties, such as high affinity for a target protein and favorable pharmacokinetic profiles. nih.gov AI is also being used to tackle the complex challenge of retrosynthesis. Synthesis planning programs can analyze a target molecule and propose viable, step-by-step synthetic routes, potentially identifying more efficient or higher-yielding pathways than those devised by human chemists. acs.org While progress is hampered by a lack of high-quality, standardized reaction data, the potential for AI to streamline chemical synthesis is immense. acs.org

| AI/ML Application | Description | Impact on Compound Design | Reference |

|---|---|---|---|

| Predictive Modeling (QSAR/QSPR) | Training models to predict biological activity, physicochemical properties, and ADMET profiles from chemical structure. | Prioritizes high-potential candidates for synthesis and reduces late-stage failures. | nih.gov |

| De Novo Drug Design | Using generative models (e.g., RNNs, GANs) to create novel molecules with desired characteristics. | Explores vast chemical space to identify novel and potent scaffolds. | nih.gov |

| Synthesis Planning | Developing algorithms to propose retrosynthetic pathways for target molecules. | Accelerates the synthesis of novel compounds and can improve reaction yields. | acs.org |

| Virtual Screening | Screening large virtual libraries of compounds against a biological target to identify potential hits. | Dramatically increases the efficiency of hit identification compared to traditional high-throughput screening. | nih.gov |

Investigation of Unexplored Therapeutic Areas Based on Scaffold Versatility

The structural and functional versatility of the N-phenyl-2-phenoxyacetamide scaffold makes it a rich source of compounds for a multitude of therapeutic applications. researchgate.net While significant research has focused on its anticancer and anti-inflammatory potential, the adaptability of the core structure allows for its exploration in less conventional therapeutic areas.

By modifying the functional groups on the scaffold, the biological activity can be fine-tuned to engage different targets. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives from this framework led to the discovery of a compound with inhibitory activity against the kinase AKT2, a key oncogenic driver in glioma, suggesting a targeted application in neuro-oncology. nih.gov

Furthermore, the broad biological activity profile reported for acetamide (B32628) derivatives suggests that this scaffold could be repurposed or further developed for other diseases. Reports have indicated that compounds with a phenoxy-N-arylacetamide framework possess antimicrobial, anti-tuberculosis, and anticonvulsant properties. researchgate.net Synthetic compounds derived from carvacrol, which can serve as precursors for N-phenyl-2-phenoxyacetamides, have been investigated as potential therapeutic alternatives for leishmaniasis. researchgate.net This versatility encourages the screening of new and existing compound libraries based on this scaffold against a wider range of biological targets and disease models, potentially uncovering novel and unexpected therapeutic applications.

| Therapeutic Area | Rationale / Example | Status | Reference |

|---|---|---|---|

| Oncology | Numerous derivatives show cytotoxicity against various cancer cell lines (e.g., Hela, PC3, MCF-7). | Well-Explored | researchgate.netnih.govnih.govijcce.ac.ir |

| Inflammation & Analgesia | Certain acetamide derivatives possess anti-inflammatory and analgesic properties. | Explored | researchgate.net |

| Neuro-oncology (Glioma) | A pyrano[2,3-c]pyrazole derivative showed inhibitory activity against kinase AKT2/PKBβ. | Emerging | nih.gov |

| Infectious Diseases (e.g., Leishmaniasis, Tuberculosis) | The phenoxy-N-arylacetamide framework has been reported to have antimicrobial and anti-tuberculosis activity. Carvacrol-derived precursors show promise against leishmaniasis. | Less-Explored | researchgate.net |

| Neurological Disorders (e.g., Epilepsy) | Reports of anticonvulsant activity for some acetamide derivatives. | Less-Explored | researchgate.net |

| Metabolic Diseases (e.g., Diabetes) | Some phenoxyacetamide compounds have reported antidiabetic activity. | Less-Explored | researchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-chlorophenylacetamido)acetamide |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles |

| N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide |

| Carvacrol |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

Conclusion and Future Outlook

Summary of Current Research Status for N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide

An extensive search of scientific databases and chemical literature yields no specific studies focused on the synthesis, characterization, or biological evaluation of this compound. While commercial chemical suppliers list this compound, indicating it has likely been synthesized, there is no associated peer-reviewed research detailing its properties or potential applications. The current research status is, therefore, best described as nascent or non-existent in the public domain.

Key Findings and Their Implications for Medicinal Chemistry

Due to the lack of dedicated research, there are no specific findings to report for this compound. However, the broader class of N-phenylacetamide derivatives has been investigated for various biological activities, including anticancer and anti-inflammatory properties. For instance, various acetamide (B32628) derivatives have been synthesized and evaluated for their potential as therapeutic agents. These studies suggest that the acetamide scaffold is a viable starting point for drug discovery. Without empirical data on the target compound, any potential implications for medicinal chemistry remain purely speculative and would require foundational research to be established.

Future Prospects and Research Gaps

The most significant aspect of this compound is the complete research gap that it represents. Future research would need to begin with its fundamental synthesis and characterization. Following this, in vitro and in silico screening could provide initial insights into its potential biological activities.

Potential Areas for Future Investigation:

| Research Area | Description |

| Synthesis and Characterization | Development and optimization of a synthetic route, followed by structural confirmation using techniques such as NMR and mass spectrometry. |

| In Vitro Biological Screening | Evaluation against a panel of biological targets, such as cancer cell lines or inflammatory markers, to identify any potential therapeutic activity. |

| Computational Studies | Molecular docking and other in silico methods to predict potential biological targets and understand its structure-activity relationships. |

| Pharmacokinetic Profiling | Preliminary assessment of its drug-like properties, including solubility, stability, and metabolic profile. |

Potential as a Lead Compound for Pre-clinical Development

At present, there is no evidence to support the potential of this compound as a lead compound for pre-clinical development. The journey of a compound from initial discovery to a viable lead involves extensive screening, optimization, and validation, none of which has been documented for this molecule. While its structural components are present in other biologically active molecules, this does not guarantee that their combination in this specific arrangement will yield a therapeutically useful agent. The initial step would be to synthesize and screen the compound to determine if any "hit" activity warrants further investigation. Without this foundational data, its potential remains entirely unknown.

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling 4-chloroaniline with 2-(4-ethoxyphenyl)acetic acid derivatives using carbodiimide-based reagents (e.g., DCC or EDCI) under inert atmospheres .

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred to enhance reactivity. Reaction temperatures are maintained between 0–25°C to minimize side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures purity >95% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR are used to verify substituent positions on the aromatic rings and acetamide linkage. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3 ppm, while the aromatic protons resonate between 6.8–7.4 ppm .

- IR spectroscopy : Stretching vibrations for the amide C=O bond (~1650 cm) and aromatic C-Cl bonds (~750 cm) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit:

- Anticancer activity : Inhibition of kinases (e.g., EGFR) via competitive binding, with IC values in the micromolar range in MCF-7 and HeLa cell lines .

- Anti-inflammatory effects : Suppression of COX-2 expression in murine macrophage models, reducing prostaglandin E2 levels by ~40% at 10 µM .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural characterization?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, the crystal structure of a related compound (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) revealed a dihedral angle of 85.3° between the chlorophenyl and pyrimidine rings, clarifying steric interactions . SHELX software is commonly used for refinement, with R-factors <0.05 indicating high accuracy .

Q. What strategies address contradictions in reported bioactivity data for analogs?

Discrepancies may arise from assay conditions. Mitigation approaches include:

- Dose-response standardization : Testing across a broad concentration range (nM–mM) to identify true IC values.

- Cell line validation : Using authenticated cell lines (e.g., ATCC-certified) to minimize variability in cytotoxicity studies .

- Orthogonal assays : Combining enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to confirm mechanisms .

Q. How can reaction yields be improved during scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by ~15% via controlled heating .

- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for aryl ether intermediates .

- In-line analytics : HPLC-MS monitors intermediate formation in real time, enabling rapid optimization of stoichiometry and pH .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulates binding to enzyme active sites (e.g., COX-2), with scoring functions (ΔG < −7 kcal/mol) indicating high affinity .

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying key hydrogen bonds (e.g., between acetamide carbonyl and Arg120 in EGFR) .

Methodological Considerations

Q. How should researchers design experiments to evaluate metabolic stability?

- In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 mins to calculate half-life (t) .

- CYP enzyme inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition, with IC values <10 µM suggesting high metabolic liability .

Q. What analytical workflows validate purity for in vivo studies?

- HPLC-DAD/ELSD : Ensure purity >98% with a C18 column (gradient: 5–95% acetonitrile in water).

- Elemental analysis (CHNS) : Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

- Residual solvent testing (GC-MS) : Adhere to ICH Q3C guidelines, with limits <500 ppm for DMF or DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.